

# Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

**Cat. No.:** B1390789

[Get Quote](#)

## Strategic Overview: A Logic-Driven Approach to Synthesis

The construction of the spirocyclic lactam core requires a multi-step approach that builds complexity in a controlled manner. Our retrosynthetic analysis identifies a key disconnection at the amide bond of the lactam ring and the spirocyclic carbon-carbon bonds, leading back to a commercially available starting material, N-Boc-4-piperidone.

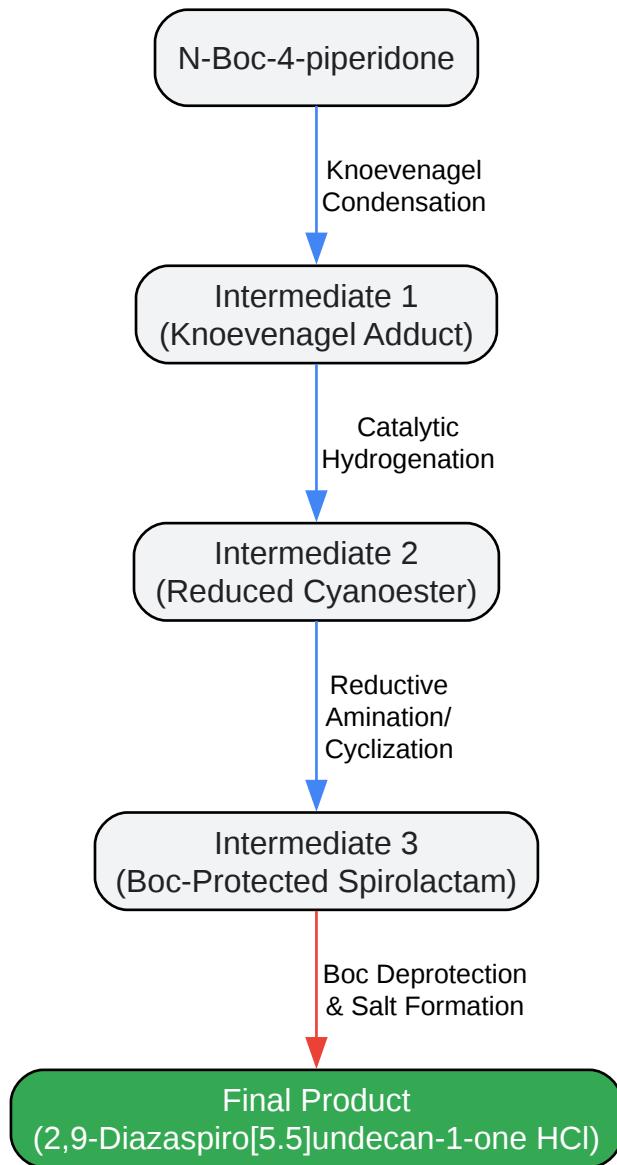
The forward synthetic strategy is designed around three critical phases:

- Phase 1: Elaboration of the Piperidone Core: Introduction of a cyanoacetic ester moiety at the C4 position to install the necessary carbon and nitrogen atoms for the second ring.
- Phase 2: Reductive Cyclization: A diastereoselective reduction of the exocyclic double bond followed by intramolecular cyclization to form the desired lactam.
- Phase 3: Deprotection and Salt Formation: Removal of the Boc protecting group and conversion to the final hydrochloride salt for enhanced stability and solubility.

This pathway is selected for its efficiency and reliance on well-established, high-yielding transformations, minimizing potential points of failure.

## Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway from the starting material to the final product.



[Click to download full resolution via product page](#)

Caption: High-level overview of the synthetic route.

## Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

## Step 1: Synthesis of tert-butyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate (Intermediate 1)

This initial step utilizes a Knoevenagel condensation to append the cyanoacetic ester to the piperidone core. The use of ammonium acetate and acetic acid provides a mild catalytic system that promotes the reaction efficiently.

- Reagents & Materials:

- N-Boc-4-piperidone (1.0 eq)
- Ethyl cyanoacetate (1.1 eq)
- Ammonium acetate (0.2 eq)
- Acetic acid (0.4 eq)
- Toluene

- Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N-Boc-4-piperidone, toluene, ethyl cyanoacetate, ammonium acetate, and acetic acid.
- Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
- Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature.

- Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield Intermediate 1 as a white solid.

## Step 2: Synthesis of **tert-butyl 4-(cyano(ethoxycarbonyl)methyl)piperidine-1-carboxylate (Intermediate 2)**

Catalytic hydrogenation is employed for the selective reduction of the exocyclic double bond. Palladium on carbon is an excellent catalyst for this transformation, providing the desired product with high stereoselectivity.

- Reagents & Materials:
  - Intermediate 1 (1.0 eq)
  - 10% Palladium on carbon (Pd/C) (5 mol%)
  - Ethanol or Methanol
  - Hydrogen gas (H<sub>2</sub>)
- Procedure:
  - Dissolve Intermediate 1 in ethanol in a hydrogenation vessel.
  - Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
  - Seal the vessel and purge with hydrogen gas.
  - Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

- Monitor the reaction progress by TLC or hydrogen uptake. The reaction is typically complete within 12-18 hours.
- Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification.

## Step 3: Synthesis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (Intermediate 3)

This key step involves a reductive amination followed by spontaneous intramolecular cyclization. Raney Nickel is a powerful catalyst for reducing the nitrile to a primary amine, which then attacks the proximal ester to form the stable six-membered lactam ring.

- Reagents & Materials:
  - Intermediate 2 (1.0 eq)
  - Raney Nickel (approx. 20% w/w)
  - Ethanol saturated with ammonia
  - Hydrogen gas (H<sub>2</sub>)
- Procedure:
  - Dissolve Intermediate 2 in ethanol saturated with ammonia in a high-pressure hydrogenation vessel. The ammonia prevents side reactions and facilitates the cyclization.
  - Carefully add a slurry of Raney Nickel in ethanol.
  - Seal the vessel, purge with hydrogen, and pressurize to 500-1000 psi.
  - Heat the mixture to 80-100 °C and stir vigorously.

- Monitor the reaction by TLC or LC-MS. The reaction may take 24-48 hours.
- After completion, cool the reactor, vent the hydrogen, and purge with inert gas.
- Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate.
- Purify the crude product by flash chromatography (silica gel, eluting with a dichloromethane/methanol gradient) to obtain Intermediate 3.

## Step 4: Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride (Final Product)

The final step involves the removal of the acid-labile Boc protecting group. Using hydrochloric acid in a non-aqueous solvent like dioxane or methanol ensures the clean formation of the hydrochloride salt.

- Reagents & Materials:
  - Intermediate 3 (1.0 eq)
  - 4M HCl in 1,4-Dioxane or Methanol
  - Diethyl ether
- Procedure:
  - Dissolve Intermediate 3 in a minimal amount of methanol or dichloromethane.
  - Add an excess of 4M HCl in dioxane (typically 5-10 equivalents) dropwise at 0 °C.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC.
  - Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.
  - Triturate the resulting solid with diethyl ether to remove any non-polar impurities.

- Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, **2,9-Diazaspiro[5.5]undecan-1-one hydrochloride**, as a white or off-white crystalline solid.

## Quantitative Data Summary

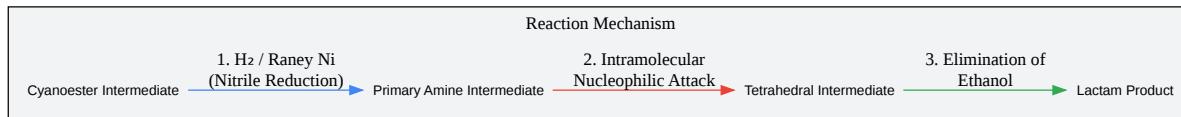
The following table summarizes the expected outcomes for this synthetic route, based on literature precedents for similar transformations.

Step	Transformation	Key Reagents	Solvent	Expected Yield
1	Knoevenagel Condensation	Ethyl cyanoacetate, NH <sub>4</sub> OAc	Toluene	85-95%
2	Catalytic Hydrogenation	H <sub>2</sub> , 10% Pd/C	Ethanol	>95%
3	Reductive Amination & Cyclization	H <sub>2</sub> , Raney Ni, NH <sub>3</sub>	Ethanol	60-75%
4	Boc Deprotection & Salt Formation	4M HCl in Dioxane	Dioxane	>95%

## Mechanistic Insight: The Reductive Cyclization

The formation of the spirocyclic lactam in Step 3 is the most critical transformation.

Understanding its mechanism is key to troubleshooting and optimization.



[Click to download full resolution via product page](#)

Caption: Mechanism of the key lactam formation step.

The reaction proceeds via two distinct stages catalyzed by Raney Nickel. First, the nitrile group is reduced to a primary amine. This highly reactive amine is positioned perfectly for an intramolecular nucleophilic attack on the carbonyl carbon of the ester. This attack forms a transient tetrahedral intermediate, which subsequently collapses, eliminating a molecule of ethanol to yield the thermodynamically stable six-membered lactam ring.

## Safety and Handling

- Hydrogen Gas: Highly flammable. All hydrogenation procedures must be conducted in a designated area with appropriate safety equipment and proper grounding to prevent static discharge.
- Raney Nickel: Pyrophoric when dry. It must be handled as a slurry in water or ethanol at all times and should never be allowed to dry in the air.
- Strong Acids (HCl): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Solvents: Toluene, ethanol, and diethyl ether are flammable. All operations should be performed away from ignition sources in a well-ventilated fume hood.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [banglajol.info](#) [banglajol.info]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1,4-DIAZASPIRO\[5.5\]UNDECANE-5,9-DIONE HCL](#) [myskinrecipes.com]

- To cite this document: BenchChem. [Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1390789#synthesis-of-2-9-diazaspiro-5-5-undecan-1-one-hydrochloride>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)